9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione
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Overview
Description
9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two rings. This compound belongs to the class of spiro derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate reagents under controlled conditions. For instance, the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
6,10-dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of the target compound.
2,8-diazaspiro[4.5]decan-1-one: Known for its biological activity and potential therapeutic applications.
Uniqueness
9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione stands out due to its unique combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2,2-dioxo-6-oxa-2λ6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-2-9(12)11-4-5-15-10(7-11)3-6-16(13,14)8-10/h2H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTWABHDVFKDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2(C1)CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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